1-Aminoisoquinoline-7-carboxylic acid
Overview
Description
1-Aminoisoquinoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their aromatic properties and are widely studied due to their presence in various natural alkaloids and synthetic compounds. This compound is characterized by an amino group at the first position and a carboxylic acid group at the seventh position on the isoquinoline ring.
Preparation Methods
The synthesis of 1-Aminoisoquinoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by subsequent functional group transformations. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity, utilizing catalysts and reaction conditions that are environmentally friendly and cost-effective .
Chemical Reactions Analysis
1-Aminoisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the conversion of the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, potassium permanganate, and various acids and bases depending on the desired transformation . Major products formed from these reactions include substituted isoquinolines and pyridine derivatives.
Scientific Research Applications
1-Aminoisoquinoline-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminoisoquinoline-7-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Aminoisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives such as:
- Isoquinoline-1-carboxylic acid
- 3-Aminoisoquinoline-7-carboxylic acid
- Quinoline-4-carboxylic acid
These compounds share similar structural features but differ in the position and type of functional groups attached to the isoquinoline ring. The unique positioning of the amino and carboxylic acid groups in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-aminoisoquinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUOUGRRXWZHQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594144 | |
Record name | 1-Aminoisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221050-71-1 | |
Record name | 1-Aminoisoquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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